BX-912

Content Navigation

PDK1 studies often face off-target noise from tools like BX-795. BX-912 is a pure PDK1 inhibitor (IC50 12-26 nM) with no TBK1/IKKε activity, ensuring phenotypes reflect PDK1/Akt signaling.

- Potent PDK1 inhibition (IC50 12-26 nM) - clear target engagement via Akt Thr308 phosphorylation.

- Exceptional selectivity: lacks TBK1/IKKε, avoiding confounding inflammatory pathway phenotypes.

- Ideal for PTEN-deficient cancer models (PC-3, LNCaP), kinase assays, and HTS benchmarking.

- Supplied as DMSO-soluble stock for easy handling. Immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

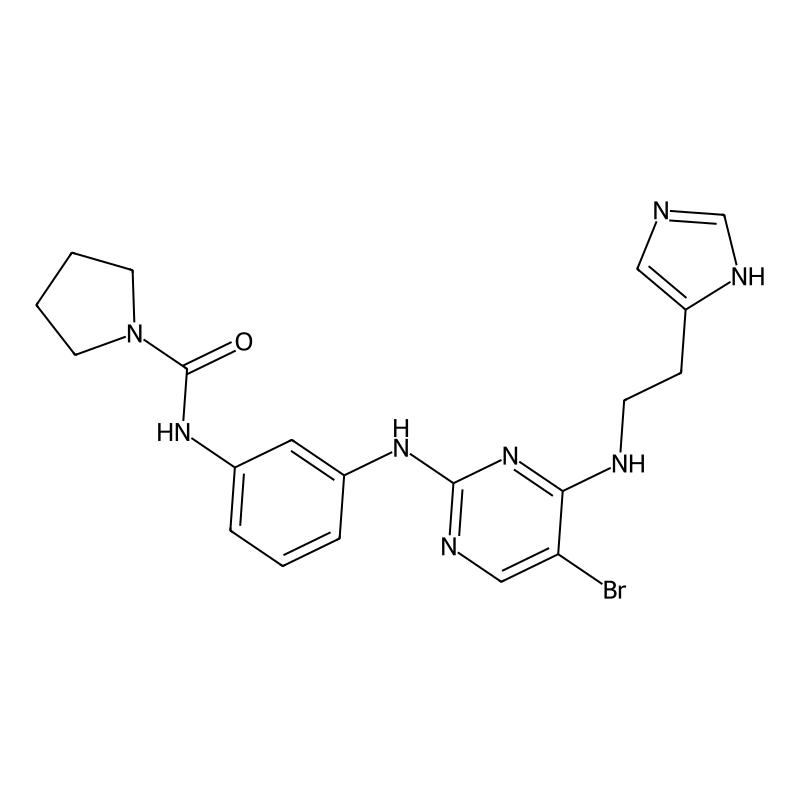

BX-912 is a potent, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a central node in the PI3K/Akt signaling pathway critical for cell growth, survival, and proliferation. Its core structure is a 2,4-bisanilinopyrimidine, a scaffold known for its kinase-inhibiting properties. Functionally, BX-912 is designed to block the phosphorylation and subsequent activation of downstream kinases like Akt, making it a key tool for investigating signal transduction in oncology and other research areas. From a procurement standpoint, its utility is defined by its potency (IC50 values typically in the 12-26 nM range) and its selectivity profile against other kinases.

Research Fit

References

- [1] Feldman, R. I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. Journal of Biological Chemistry, 280(20), 19867-19874.

- [2] BX-912. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed April 24, 2026.

- [3] BX-912. Wikipedia. Accessed April 24, 2026.

- [4] Hao, Y., et al. (2019). Synthesis and identification of 2,4-bisanilinopyrimidines bearing 2,2,6,6-tetramethylpiperidine-N-oxyl as potential Aurora A inhibitors. Bioorganic & Medicinal Chemistry, 27(3), 443-451.

- [5] Anderson, M., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Journal of Medicinal Chemistry, 52(10), 3318–3329.

- [6] VanderWel, S. N., et al. (2003). Cyclin-dependent kinase 4 inhibitors as a treatment for cancer. Part 2: identification and optimisation of substituted 2,4-bis anilino pyrimidines. Bioorganic & Medicinal Chemistry Letters, 13(18), 2961-2966.

Substituting PDK1 inhibitors based solely on the primary target is unreliable and can compromise experimental reproducibility. Closely related analogs, such as BX-795, possess a distinct and consequential off-target profile, notably potent inhibition of TBK1 and IKKε, which BX-912 lacks. This difference in selectivity means that BX-795 can produce phenotypes related to inflammatory signaling pathways that are independent of PDK1 inhibition, leading to misinterpretation of results. Other selective PDK1 inhibitors like GSK2334470, while potent, may exhibit different cellular uptake, stability, or subtle off-target profiles not captured in primary screening panels. Therefore, selecting BX-912 is a deliberate choice to isolate the effects of PDK1 inhibition with a specific, well-characterized chemical tool, avoiding the confounding variables introduced by seemingly similar but functionally distinct compounds.

Substitution Risk

References

- [1] Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

- [3] Clark, K., et al. (2011). Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IKKε: a cautionary tale. Journal of Cell Science, 124(12), 1969-1972.

- [4] Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369.

Kinase Selectivity vs. BX-795

BX-912 demonstrates a more focused inhibitory profile than its close structural analog, BX-795. While both are potent PDK1 inhibitors, BX-795 also strongly inhibits TBK1 and IKKε with IC50 values of 6 nM and 41 nM, respectively. In contrast, studies characterizing BX-912 focus on its potent PDK1 inhibition (IC50 = 12-26 nM) with significantly weaker activity against a panel of other kinases, making it a more selective tool for interrogating the PDK1 pathway specifically. For instance, BX-912 is 9-fold more selective for PDK1 over PKA and 105-fold over PKC.

| Evidence Dimension | Inhibitory Activity (IC50) |

| Target Compound Data | PDK1: 12-26 nM; Lacks potent TBK1/IKKε inhibition. |

| Comparator Or Baseline | BX-795: PDK1 IC50 = 6 nM; TBK1 IC50 = 6 nM; IKKε IC50 = 41 nM. |

| Quantified Difference | BX-795 is a dual PDK1/TBK1 inhibitor, whereas BX-912 is selective for PDK1. |

| Conditions | In vitro cell-free kinase assays. |

This selectivity is critical for attributing observed cellular effects directly to PDK1 inhibition, avoiding confounding results from inhibiting inflammatory signaling pathways.

Cellular Akt Phosphorylation Inhibition

BX-912 effectively engages and inhibits PDK1 within a cellular context, a critical factor for its utility in biological research. In PTEN-negative PC-3 cells, which exhibit constitutively high levels of Akt activation, treatment with BX-912 blocks the production of phospho-Thr308-Akt, the direct product of PDK1 activity. This demonstrates target engagement and functional inhibition of the pathway. The ability to inhibit the growth of various tumor cell lines in culture further validates its cellular potency and bioavailability in standard experimental models. This contrasts with simply using a generic kinase inhibitor which may not effectively penetrate cells or engage the specific target in a complex cellular environment.

| Evidence Dimension | Cellular Target Inhibition |

| Target Compound Data | Effectively blocks PDK1/Akt signaling and inhibits phosphorylation of Akt at Thr308 in tumor cells. |

| Comparator Or Baseline | Uninhibited PTEN-negative PC-3 cells (baseline) show high constitutive levels of phospho-Thr308-Akt. |

| Quantified Difference | Qualitative but clear reduction of the specific PDK1-mediated phosphorylation site. |

| Conditions | Cell culture, Western blot analysis on PTEN-negative PC-3 prostate cancer cells. |

This provides direct evidence of the compound's ability to enter cells and inhibit the intended target, a crucial performance attribute that cannot be assumed from in vitro data alone.

Defined Solubility Profile

BX-912 has a well-characterized solubility profile, which is a key procurement and handling consideration for ensuring reproducible experimental results. Technical datasheets report consistent solubility values in common laboratory solvents, for instance, 5 mg/mL in DMSO and 5 mg/mL in Ethanol. Some suppliers report even higher solubility, up to 100 mg/mL in DMSO and 87 mg/mL in Ethanol, though sonication may be recommended. This contrasts with compounds with poor or undocumented solubility, which can lead to precipitation in stock solutions or media, causing inaccurate dosing and failed experiments. The defined solubility of BX-912 allows for the reliable preparation of high-concentration stock solutions, facilitating accurate serial dilutions for cell culture and in vitro assays.

| Evidence Dimension | Solubility |

| Target Compound Data | 5-100 mg/mL in DMSO; 5-94 mg/mL in Ethanol. |

| Comparator Or Baseline | Compounds with poor or unreported solubility. |

| Quantified Difference | Provides a clear, quantitative baseline for solution preparation. |

| Conditions | Standard laboratory solvents (DMSO, Ethanol). |

Predictable solubility prevents wasted time and materials due to compound precipitation, ensuring that the concentration used in an experiment is accurate and reproducible.

PDK1/Akt Signaling Studies

For studies aiming to isolate the specific role of PDK1 in downstream signaling to Akt, S6K, and other substrates, the high selectivity of BX-912 over kinases in other pathways (like TBK1/IKKε) is a critical advantage. Using BX-912 ensures that observed effects on cell survival, proliferation, or metabolism can be confidently attributed to PDK1 inhibition, unlike when using a less selective compound such as BX-795.

PTEN-Deficient Cancer Model Validation

In cancer cell lines with PTEN loss (e.g., PC-3, LNCaP), the PI3K/PDK1/Akt pathway is constitutively active. BX-912 serves as an ideal tool in these models to confirm that a specific phenotype, such as anchorage-independent growth or resistance to apoptosis, is dependent on PDK1 activity. Its demonstrated ability to block Akt phosphorylation at Thr308 provides a direct biochemical readout for target engagement in these systems.

In Vitro Kinase Assays and HTS

The well-defined potency (IC50 ~12-26 nM) and ATP-competitive mechanism of BX-912 make it a suitable positive control or benchmark inhibitor for in vitro PDK1 kinase assays. Its documented solubility in DMSO facilitates easy handling and plate preparation for high-throughput screening campaigns aimed at discovering new PDK1-targeting compounds.

Application Fit Matrix

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types